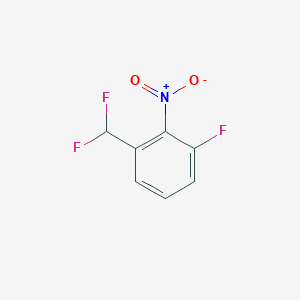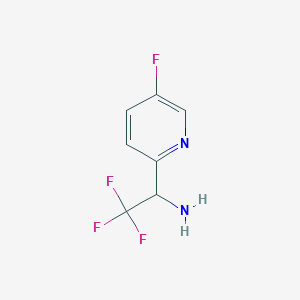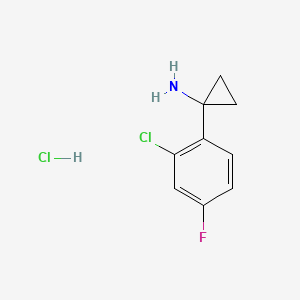
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound belonging to the benzoxazepine class This compound is characterized by a bromine atom attached to the seventh position of the benzoxazepine ring, along with two methyl groups at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the methyl groups or the benzoxazepine ring.
Reduction: Reduction reactions may target the bromine atom or other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Products may include oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability.
Biology and Medicine:
Pharmacology: Research is ongoing into its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other cellular processes.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
- 7-Chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 7-Iodo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, iodine) can significantly affect the compound’s reactivity and biological activity. Bromine, being less electronegative than chlorine but more than iodine, provides a balance between reactivity and stability.
- Methyl Groups: The two methyl groups at the second position contribute to the compound’s steric properties, influencing its interaction with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
7-bromo-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)14-11/h3-5,13H,6-7H2,1-2H3 |
Clé InChI |
VGAQLRHZGGIQHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC2=C(O1)C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)


![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)



![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
